trans-2-Methylcyclopentanol (CAS 25144-04-1) Dehydration Selectivity on BPO Catalysts vs. Cis Isomer
The dehydration of trans-2-methylcyclopentanol on BPO catalysts (P/B ratio from 0.6 to 1.4) yields only 1-methylcyclopentene and 3-methylcyclopentene, with the relative amounts of these two products depending on the alcohol conformation [1]. Under identical catalytic conditions, the trans isomer produces a product distribution distinct from that obtained from cis-2-methylcyclopentanol, reflecting the stereochemical constraints on the E2 anti-elimination and E1 carbocation pathways [1]. This conformation-dependent product profile enables predictable access to specific methylcyclopentene regioisomers based on starting material stereochemistry.
| Evidence Dimension | Dehydration product distribution (1-methylcyclopentene vs. 3-methylcyclopentene ratio) |
|---|---|
| Target Compound Data | Product ratio depends on catalyst P/B composition; distinct distribution profile from cis isomer under identical catalyst conditions |
| Comparator Or Baseline | cis-2-methylcyclopentanol; distinct product distribution profile from trans isomer under identical BPO catalyst conditions |
| Quantified Difference | Qualitatively distinct product ratio profiles; exact ratios vary with catalyst P/B composition from 0.6 to 1.4 |
| Conditions | BPO catalysts with P/B ratio ranging from 0.6 to 1.4; dehydration reaction conditions as described in Moffat et al., J. Catal. 1982 |
Why This Matters
Synthetic chemists requiring specific methylcyclopentene regioisomers must select the appropriate stereoisomeric alcohol as starting material; trans-2-methylcyclopentanol provides a distinct product ratio profile that cannot be replicated by the cis isomer.
- [1] Moffat, J.B.; Jewur, S.S.; et al. The dehydration of cis- and trans-2-methylcyclopentanol on stoichiometric and nonstoichiometric BPO catalysts. Journal of Catalysis, 1982, 75(1), 124-133. View Source
